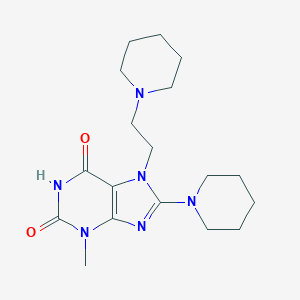

3-Methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

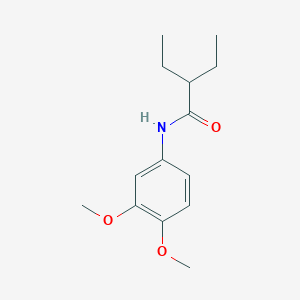

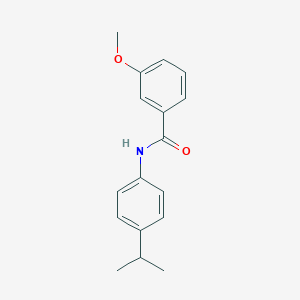

The molecular structure of “3-Methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione” is defined by its linear formula C15H21N5O2 . The molecular weight of the compound is 303.367 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Análisis Bioquímico

Biochemical Properties

3-Methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This enzyme is involved in the degradation of incretin hormones, which regulate glucose metabolism. By inhibiting DPP-4, this compound enhances the activity of incretin hormones, leading to improved glycemic control . Additionally, this compound interacts with other proteins such as fibroblast activation protein and various aminopeptidases, although with significantly lower affinity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the levels of active incretin hormones, which in turn affect insulin secretion and glucose uptake in cells . This compound also impacts gene expression related to glucose metabolism and insulin sensitivity, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition of DPP-4. The compound binds to the active site of DPP-4, preventing the enzyme from degrading incretin hormones . This inhibition leads to increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and reduce glucagon release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown sustained effects on glycemic control and pancreatic function in animal models, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits DPP-4 and improves glycemic control without significant adverse effects . At higher doses, toxic effects such as hypoglycemia and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation. It interacts with enzymes such as DPP-4 and influences the levels of metabolites like GLP-1 and GIP . These interactions enhance insulin secretion and improve glucose homeostasis, demonstrating the compound’s role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound accumulates in pancreatic tissues, where it exerts its primary effects on insulin secretion . Its distribution is also influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DPP-4 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .

Propiedades

IUPAC Name |

3-methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2/c1-21-15-14(16(25)20-18(21)26)24(13-12-22-8-4-2-5-9-22)17(19-15)23-10-6-3-7-11-23/h2-13H2,1H3,(H,20,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTBXTQPYOVNKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCN4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)

![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)

![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)